molecular formula C5H5NO3S B1386732 (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid CAS No. 773109-75-4

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

Cat. No.: B1386732
CAS No.: 773109-75-4
M. Wt: 159.17 g/mol
InChI Key: VTAIZGFFPYGZBC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, an essential cofactor in carbohydrate metabolism . Additionally, this compound has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, thereby affecting cellular responses to stress and injury. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of key cellular proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression . These findings suggest that the compound has potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on metabolic processes and cellular function . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic activities . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphokinase and various proteases, influencing their activity and function . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in energy production and utilization . These interactions underscore the compound’s potential in modulating metabolic pathways and influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects on metabolic processes and gene expression . The compound’s distribution within tissues also influences its overall bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to accumulate in the mitochondria, where it can influence energy production and metabolic processes . These findings highlight the importance of subcellular localization in determining the compound’s biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with α-haloacetic acid under basic conditions, followed by cyclization to form the thiazole ring . The reaction conditions often involve the use of ethanol as a solvent and triethylamine as a base .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize more efficient catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid is unique due to its specific functional groups, which confer distinct reactivity and biological activity compared to other thiazole derivatives .

Properties

IUPAC Name

2-(4-oxo-1,3-thiazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-3-2-10-4(6-3)1-5(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAIZGFFPYGZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 2
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 3
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 4
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 5
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid
Reactant of Route 6
(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetic acid

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